![molecular formula C9H13ClO5S B2389783 Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2260931-53-9](/img/structure/B2389783.png)
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
“Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate” is a complex organic compound. It contains a bicyclic heptane structure, which is a seven-membered ring structure. The “2-oxa” indicates an oxygen atom in the second position of the ring. The “chlorosulfonylmethyl” group is a sulfur-containing functional group, and “methyl carboxylate” is an ester functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic heptane ring, with an oxygen atom replacing a carbon in the ring (forming an ether), a chlorosulfonylmethyl group attached, and a carboxylate ester group . The exact structure would need to be confirmed using techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether and ester groups are polar, which could make the compound reactive towards strong acids or bases. The chlorosulfonylmethyl group might also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. It’s likely to be a solid at room temperature, given the complexity and size of the molecule. The presence of polar functional groups (ether and ester) could make it somewhat soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), further studies could be done to optimize its properties and evaluate its effectiveness .
properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c1-14-7(11)8-2-3-9(4-8,15-5-8)6-16(10,12)13/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJQLBWIYXCQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
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